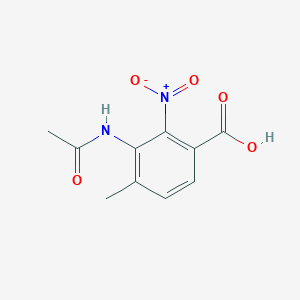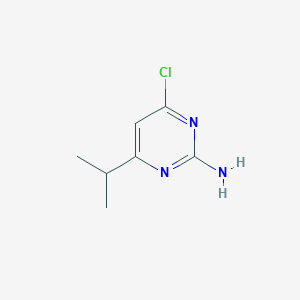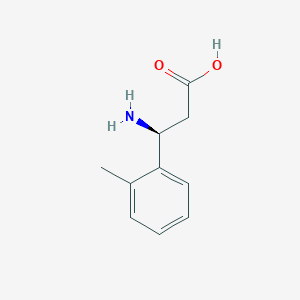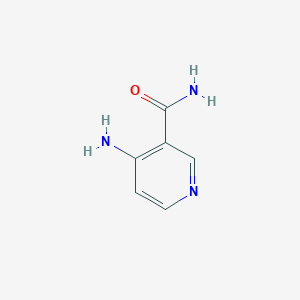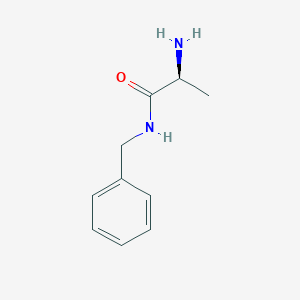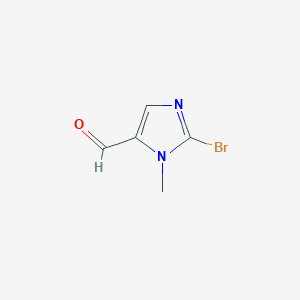
2-Bromo-1-metil-1H-imidazol-5-carbaldehído
Descripción general
Descripción
“2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 79326-89-9 . It has a molecular weight of 189.01 . It is in the form of a powder .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a bromine atom attached to one of the carbon atoms . The InChI code for this compound is 1S/C5H5BrN2O/c1-8-4(3-9)2-7-5(8)6/h2-3H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde” include a molecular weight of 189.01 , a solid form , and a storage temperature of 4°C . Unfortunately, specific information about its boiling point, melting point, and density is not available.Aplicaciones Científicas De Investigación
Productos farmacéuticos
2-Bromo-1-metil-1H-imidazol-5-carbaldehído sirve como un intermedio clave en la síntesis de varios compuestos farmacéuticos. Su anillo de imidazol es una estructura central en muchos agentes terapéuticos, mostrando una amplia gama de actividades biológicas. Por ejemplo, los derivados del imidazol se han utilizado como agentes antibacterianos, antifúngicos y antivirales. El átomo de bromo en el compuesto proporciona un sitio reactivo para una mayor funcionalización, lo que permite el desarrollo de nuevos fármacos con mayor eficacia .
Agroquímicos
En la industria agroquímica, los derivados de este compuesto se exploran por su posible uso como fungicidas y pesticidas. El grupo imidazol es conocido por su papel en la interrupción del ciclo de vida de diversas plagas agrícolas, proporcionando una base química para proteger los cultivos de enfermedades e infestaciones .
Tintes para células solares
Las características estructurales del compuesto lo hacen adecuado para la síntesis de tintes, particularmente en el desarrollo de tintes tipo donador-π-aceptor (D-Π-A) utilizados en células solares sensibilizadas por colorante (DSSC). Estos tintes absorben la luz solar y la convierten en energía eléctrica, y la presencia del anillo de imidazol puede mejorar la eficiencia de los procesos de transferencia de electrones .
Aplicaciones ópticas
This compound se puede utilizar en la creación de materiales ópticos, como quimiosensores colorimétricos. Estos materiales cambian de color en respuesta a estímulos químicos específicos, que se pueden utilizar para detectar la presencia de iones o moléculas en diversos entornos .
Materiales funcionales
El compuesto también es un precursor en la síntesis de materiales funcionales, incluidos ligandos que pueden formar complejos bimetálicos. Estos complejos tienen aplicaciones en ciencia de materiales, donde se pueden utilizar para crear nuevos catalizadores o materiales con propiedades electrónicas únicas .
Catálisis
En catálisis, los derivados de imidazol sintetizados a partir de this compound pueden actuar como ligandos para catalizadores metálicos o como organocatalizadores en sí. Estos catalizadores son cruciales en diversas reacciones químicas, incluidas las que producen productos químicos finos y productos farmacéuticos .
Safety and Hazards
“2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde” is associated with several hazards. It is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye damage . Protective measures include wearing protective gloves, clothing, eye protection, and face protection .
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
It’s known that imidazole derivatives can form bimetallic platinum (ii) complexes with potent cytotoxic activity . This suggests that the compound might interact with its targets through metal complex formation, leading to cytotoxic effects.
Result of Action
The potential cytotoxic activity of imidazole derivatives suggests that the compound could induce cell death or inhibit cell proliferation .
Action Environment
It’s known that the compound should be stored at 2-8°c , indicating that temperature could affect its stability.
Propiedades
IUPAC Name |
2-bromo-3-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-4(3-9)2-7-5(8)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCRFFLSIUUVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79326-89-9 | |
| Record name | 2-bromo-1-methyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)
![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112948.png)


